1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-
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Overview
Description
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and tertiary amine groups. This compound is part of the perimidine family, known for their diverse biological and pharmacological properties .
Preparation Methods
The synthesis of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] typically involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is favored for its efficiency and the high yield of the desired product. Additionally, an environmentally friendly biogenic strategy using single-phase δ-MnO2 nanoparticles synthesized from Pongamia pinnata leaf extract has been reported . This method is notable for its cost-effectiveness and step-economic synthesis without the need for external ligands.
Chemical Reactions Analysis
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . The major products formed from these reactions are often derivatives of the original compound, which can exhibit enhanced biological activities or other desirable properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of symmetrical squarylium dyes, which are known for their near-infrared absorption properties . In biology and medicine, 1H-Perimidine derivatives have shown significant antibacterial, antimicrobial, anticancer, and anti-inflammatory activities . Industrially, these compounds are used as antioxidant stabilizers, photochromic compounds, catalysts, and ligand scaffolds .
Mechanism of Action
The mechanism of action of 1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] involves its interaction with various molecular targets and pathways. The compound’s strong electron-donating character allows it to participate in redox reactions, which can modulate biological processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1H-Perimidine, 2,2’-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] can be compared to other similar compounds such as 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones and N,N’-(1,3-phenylene)dimaleimide . These compounds share structural similarities but differ in their chemical properties and applications. For instance, 2,2’-(1,4-phenylene)bis-3,4-dihydro-2H-1,3-thiazin-4-ones are known for their recyclization properties, while N,N’-(1,3-phenylene)dimaleimide is used as an anti-reversion agent in rubber production .
Biological Activity
1H-Perimidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] (CAS Number: 627872-07-5) exhibits potential for various therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from multiple studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1H-Perimidine, 2,2'-(1,3-phenylene)bis[2,3-dihydro-1,3-dimethyl-] is C32H30N. Its structure features a perimidine core linked to a phenylene group, which contributes to its unique chemical properties and biological activities. The compound is characterized by its dimethyl substitution on the perimidine ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.
Antimicrobial Properties
Research indicates that perimidine derivatives possess significant antimicrobial activity. A study highlighted the antibacterial effects of related compounds against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, showcasing effectiveness against Gram-positive and Gram-negative bacteria .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1H-Perimidine Derivative | Staphylococcus aureus | 15 |
1H-Perimidine Derivative | Escherichia coli | 20 |
Antiviral Activity
The antiviral potential of perimidine derivatives has also been explored. These compounds have shown activity against viruses such as HIV and various strains of influenza. The mechanism often involves inhibition of viral replication processes .
Anticancer Activity
Several studies have investigated the antiproliferative effects of perimidine derivatives on cancer cell lines. For example:
- The compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant growth inhibition .
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
Anti-inflammatory Effects
The anti-inflammatory properties of perimidines have been attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized several perimidine derivatives and evaluated their biological activities. The results indicated that modifications on the perimidine scaffold significantly influenced their antimicrobial and anticancer properties. The study concluded that specific substitutions could enhance bioactivity while reducing toxicity .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the SAR of perimidines. By altering substituents on the phenylene moiety, researchers identified key structural features that enhance antibacterial efficacy while maintaining low cytotoxicity. This study provided insights into optimizing lead compounds for drug development .
Properties
CAS No. |
627872-07-5 |
---|---|
Molecular Formula |
C32H30N4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-[3-(1,3-dimethyl-2H-perimidin-2-yl)phenyl]-1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C32H30N4/c1-33-25-16-6-10-21-11-7-17-26(29(21)25)34(2)31(33)23-14-5-15-24(20-23)32-35(3)27-18-8-12-22-13-9-19-28(30(22)27)36(32)4/h5-20,31-32H,1-4H3 |
InChI Key |
RYRZJPPFQQYKGG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N(C2=CC=CC3=C2C1=CC=C3)C)C4=CC(=CC=C4)C5N(C6=CC=CC7=C6C(=CC=C7)N5C)C |
Origin of Product |
United States |
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